molecular formula C24H27F6N3O2 B15157598 3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione

3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione

Cat. No.: B15157598
M. Wt: 503.5 g/mol
InChI Key: PDZWACLMJXTIDC-UHFFFAOYSA-N
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Description

3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione is a complex organic compound characterized by the presence of trifluoromethyl groups, a piperidine ring, and a cyclobutene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the trifluoromethylated phenyl group through radical trifluoromethylation . The piperidine ring can be introduced via nucleophilic substitution reactions, while the cyclobutene-1,2-dione core is often synthesized through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione is unique due to its combination of trifluoromethyl groups, a piperidine ring, and a cyclobutene-1,2-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C24H27F6N3O2

Molecular Weight

503.5 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[(2-piperidin-1-ylcyclohexyl)amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C24H27F6N3O2/c25-23(26,27)15-10-14(11-16(12-15)24(28,29)30)13-31-19-20(22(35)21(19)34)32-17-6-2-3-7-18(17)33-8-4-1-5-9-33/h10-12,17-18,31-32H,1-9,13H2

InChI Key

PDZWACLMJXTIDC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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